p-Chlorophenyl dichlorophosphate
Overview
Description
The compound p-Chlorophenyl dichlorophosphate does not appear to be directly studied in the provided papers. However, related compounds and their properties, synthesis, and reactions have been investigated. For instance, p-Chlorophenylalanine has been studied for its effects on brain serotonin depletion , and S,S'-Bis(4-chlorophenyl) phosphorodithioate has been used in the synthesis of nucleoside triphosphates . These studies provide insights into the behavior of chlorophenyl and chlorophosphate compounds, which may be relevant to understanding p-Chlorophenyl dichlorophosphate.
Synthesis Analysis
The synthesis of related compounds involves various reagents and conditions. For example, S,S'-Bis(4-chlorophenyl) phosphorodithioate was synthesized from unprotected nucleoside 5'-phosphates under neutral conditions . Diphenyl chlorophosphate was synthesized using phenol and phosphorus oxychloride with anhydrous aluminum trichloride as a catalyst . These methods suggest that the synthesis of p-Chlorophenyl dichlorophosphate might involve similar reagents and catalysts.
Molecular Structure Analysis
The molecular structure of compounds related to p-Chlorophenyl dichlorophosphate has been elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of tris(2,6-dichlorophenyl) thiophosphate was determined, showing a distorted tetrahedral environment around the phosphorus atom . This information can be useful in predicting the molecular structure of p-Chlorophenyl dichlorophosphate.
Chemical Reactions Analysis
The chemical reactions of chlorophenyl and chlorophosphate compounds have been studied. For example, the degradation of pentachlorophenol by Sphingomonas chlorophenolica involves enzymes that convert it to a common metabolic intermediate, which is then degraded by PcpA . This indicates that p-Chlorophenyl dichlorophosphate may also undergo biodegradation through similar pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For example, the optical properties of chlorophyll derivatives with pyridyl groups were studied, showing bathochromic shifts due to intramolecular π-conjugation . Diphenyl chlorophosphate's structure was characterized by infrared spectrometry and nuclear magnetic resonance spectroscopy . These studies provide a foundation for understanding the properties of p-Chlorophenyl dichlorophosphate.
Scientific Research Applications
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Phosphorylation Agent
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Reactant for Preparation of Various Agents
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Ligand for Cross-Coupling Reactions
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Infrared Spectroscopy
- Field : Analytical Chemistry
- Application : p-Chlorophenyl dichlorophosphate can be used in infrared spectroscopy . Infrared spectroscopy is a technique used for structure elucidation, quantifying the amount of substances in a sample, and identifying unknown materials.
- Results : The outcome would be an infrared spectrum, which can be used to infer details about the molecular structure of the compound .
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Preparation of Antimicrobial Agents
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Preparation of Antioxidant Agents
Safety And Hazards
Future Directions
Chlorodiphenylphosphine, along with other chlorophosphines, is used in the synthesis of various phosphines. A typical route uses Grignard reagents . It is also used in the synthesis of sodium diphenylphosphide via its reaction with sodium metal in refluxing dioxane . This suggests that p-Chlorophenyl dichlorophosphate could have potential future applications in the synthesis of various phosphines and other related compounds.
Relevant Papers One relevant paper discusses the oxidative degradation of p-chlorophenol by the persulfate-doped Fe–Mn bimetallic hydroxide . This research could provide insights into the environmental impact and potential remediation strategies for p-chlorophenol compounds.
properties
IUPAC Name |
1-chloro-4-dichlorophosphoryloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMQYGSXWZFKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227950 | |
Record name | p-Chlorophenyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorophenyl dichlorophosphate | |
CAS RN |
772-79-2 | |
Record name | 4-Chlorophenyl phosphorodichloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenyl dichlorophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorophenyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenyl dichlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CHLOROPHENYL DICHLOROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XWU93C7YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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